4-羟基-2,2-二甲基色苷-5-甲酸

货号 B2675368

CAS 编号:

158227-26-0

分子量: 222.24

InChI 键: YEFMXAXWEWYHNI-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

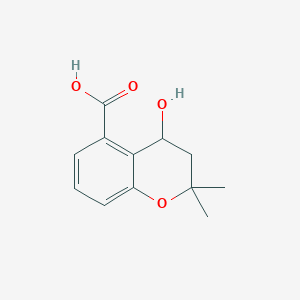

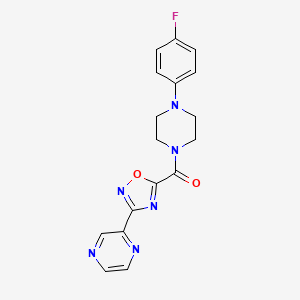

4-Hydroxy-2,2-dimethylchroman-5-carboxylic acid is a chemical compound with the CAS Number: 158227-26-0 . It has a molecular weight of 222.24 and a linear formula of C12H14O4 . It is a solid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 4-hydroxy-2,2-dimethyl-chromane-5-carboxylic acid . The SMILES representation is CC1(CC(C2=C(C=CC=C2O1)C(=O)O)O)C .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a dry environment .科学研究应用

1. Antimicrobial Activity

- Summary of Application: This compound has been used in the synthesis of new 4-hydroxy-2-quinolinone analogs, which have shown promising antimicrobial activity .

- Methods of Application: A series of new 4-hydroxy-2-quinolinone analogs containing a long alkyl side chain at C-3 and a broad range of substituents on the C-6 and C-7 positions were synthesized .

- Results or Outcomes: The structure-activity relationship study revealed that the length of the alkyl chain, as well as the type of substituent, has a dramatic impact on the antimicrobial activities. Particularly, the brominated analogs with a nonyl side chain exhibited exceptional antifungal activities against A. flavus (half maximal inhibitory concentration (IC50) = 1.05 µg/mL), which surpassed that of the amphotericin B used as a positive control .

2. NMR Spectroscopy

- Summary of Application: The compound has been used in the study of substituent effects on NMR spectroscopy of 2,2-dimethylchroman-4-one derivatives .

- Methods of Application: The study involved the attribution of 1H and 13C NMR signals of a library of 5-, 6- and 7-substituted 2,2-dimethylchroman-4-one derivatives .

- Results or Outcomes: Substituent effects were interpreted in terms of the Hammett equation, showing a good correlation for carbons para - to the substituent group, not for the meta - ones .

3. Synthesis of 4-Hydroxy-2-Quinolones

- Summary of Application: The compound has been used in the synthesis of 4-hydroxy-2-quinolones, which have shown interesting pharmaceutical and biological activities .

- Methods of Application: The synthetic approaches involve the synthesis of their heteroannelated derivatives .

- Results or Outcomes: The synthetic analogous of 4-hydroxy-2-quinolones and their heteroannelated derivatives have shown unique biological activities .

4. Synthesis of 4-Hydroxy-2,5-Dimethylfuran-3

- Summary of Application: The compound has been used in the synthesis of 4-hydroxy-2,5-dimethylfuran-3 (2 H)-one (furaneol), an important volatile flavour and aroma component .

- Methods of Application: The synthesis involves a five-step sequence from (2R,3R)-Tartaric acid .

- Results or Outcomes: The overall yield of the synthesis was 18.5% .

5. Synthesis of 4-Hydroxy-2-Quinolones

- Summary of Application: The compound has been used in the synthesis of 4-hydroxy-2-quinolones, which have shown interesting pharmaceutical and biological activities .

- Methods of Application: The synthetic approaches involve the synthesis of their heteroannelated derivatives .

- Results or Outcomes: The synthetic analogous of 4-hydroxy-2-quinolones and their heteroannelated derivatives have shown unique biological activities .

6. Synthesis of 4-Hydroxy-2,5-Dimethylfuran-3

- Summary of Application: The compound has been used in the synthesis of 4-hydroxy-2,5-dimethylfuran-3 (2 H)-one (furaneol), an important volatile flavour and aroma component .

- Methods of Application: The synthesis involves a five-step sequence from (2R,3R)-Tartaric acid .

- Results or Outcomes: The overall yield of the synthesis was 18.5% .

安全和危害

属性

IUPAC Name |

4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2)6-8(13)10-7(11(14)15)4-3-5-9(10)16-12/h3-5,8,13H,6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFMXAXWEWYHNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(C=CC=C2O1)C(=O)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2,2-dimethylchroman-5-carboxylic acid | |

Citations

For This Compound

1

Citations

RJ Bethune, CD Gabbutt, SGR Guinot… - Journal of the …, 1994 - pubs.rsc.org

Directed lithiation of chroman-4-ols occurs predominantly at C-5 under kinetic control, but at C-8 at higher temperatures. Dehydration and oxidation of the products provides viable …

Number of citations: 10

pubs.rsc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

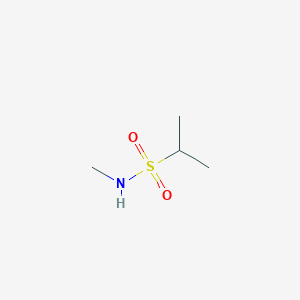

N-methylpropane-2-sulfonamide

25855-59-8

![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2675286.png)

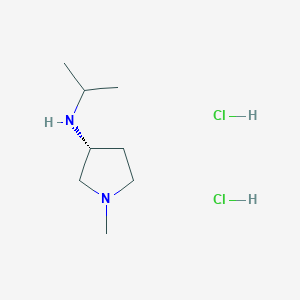

![2-Chloro-N-(2,2-dimethylpropyl)-N-[(5-oxo-1-propylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2675290.png)

![[5-[4-[(2S,5S,11S,14R)-14-Benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]butylamino]-5-oxopentyl]-triphenylphosphanium;bromide](/img/structure/B2675292.png)

![N-(3-chlorophenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2675294.png)

![1-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide](/img/structure/B2675298.png)

![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine](/img/structure/B2675300.png)

![Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane]](/img/structure/B2675301.png)

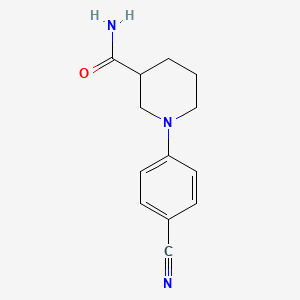

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopentanecarboxamide](/img/structure/B2675304.png)

![N-[(4-Chlorophenyl)-cyanomethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2675306.png)